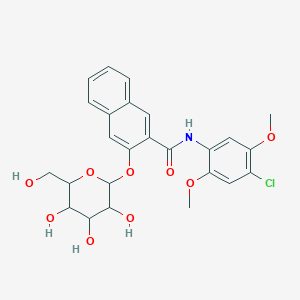
2-(beta-D-Galactosidoxy)naphthol AS-LC
Übersicht
Beschreibung
2-(beta-D-Galactosidoxy)naphthol AS-LC, or 2-GDN-AS-LC, is a small molecule with a variety of applications in scientific research. It is a synthetic molecule that is composed of two structural components: a beta-D-galactosidoxy group and a naphthol group. 2-GDN-AS-LC has been used in a number of areas of research, including biochemical and physiological studies, drug discovery, and lab experiments. In
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science
- Chiral Organogel Formation : Research by Ghosh et al. (2006) explored sugar-derived chiral pyrano[2,3-b]naphtho[1,2-e]pyrans, closely related to the structural family of "2-(beta-D-Galactosidoxy)naphthol AS-LC". They found that the galactose-derived product acts as a low molecular mass organogelator (LMOG), forming a rare type of micro tubular gel assembly in n-hexane. This study showcases the potential of such compounds in creating chiral materials with specific structural properties (Ghosh, Chakraborty, Maiti, & Puranik, 2006).
Environmental Chemistry
- Adsorption Mechanisms : Zheng et al. (2018) investigated the adsorption mechanisms of pollutants like Pb(II) and 1-naphthol by β-cyclodextrin modified graphene oxide nanosheets, which share functional similarities with "2-(beta-D-Galactosidoxy)naphthol AS-LC". Their findings highlight the compound's relevance in environmental remediation, particularly in water treatment, by demonstrating the effective removal of inorganic and organic pollutants through complexation and adsorption processes (Zheng, Gao, Zhu, Wang, Wakeel, Wahid, Alharbi, & Chen, 2018).
Catalysis and Reaction Mechanisms
- Aminative Dearomatization : Yi, Tu, and You (2018) achieved a direct aminative dearomatization of 2-naphthols, a process potentially applicable to "2-(beta-D-Galactosidoxy)naphthol AS-LC". This method involves the use of rhodium catalysis to afford unprotected α-amino-β-naphthalenones under mild conditions. The versatility in catalysis and potential for synthesis of complex organic molecules underscore the importance of these compounds in organic synthesis (Yi, Tu, & You, 2018).
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO9/c1-33-18-10-16(19(34-2)9-15(18)26)27-24(32)14-7-12-5-3-4-6-13(12)8-17(14)35-25-23(31)22(30)21(29)20(11-28)36-25/h3-10,20-23,25,28-31H,11H2,1-2H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPWFVGXQNDAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399127 | |
| Record name | 2-(beta-D-Galactosidoxy)naphthol AS-LC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(beta-D-Galactosidoxy)naphthol AS-LC | |
CAS RN |
94123-05-4 | |
| Record name | 2-(beta-D-Galactosidoxy)naphthol AS-LC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




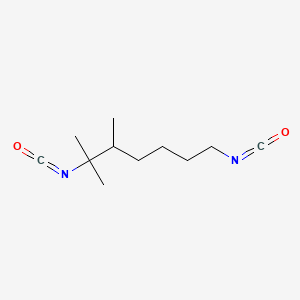

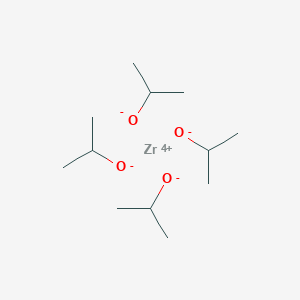

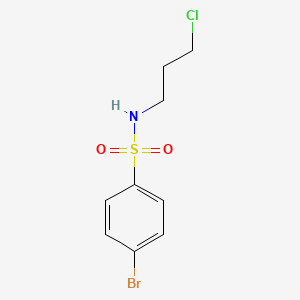
![N-[(2-Cyanoethyl)thio]phthalimide](/img/structure/B1587495.png)

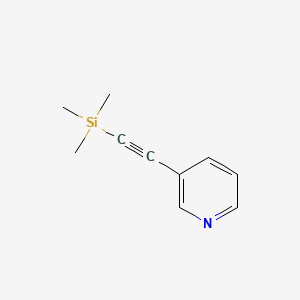

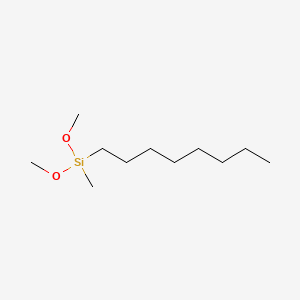

![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B1587505.png)
